N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3OS2/c31-26(19-14-21(22-9-4-12-32-22)28-20-8-2-1-6-17(19)20)30-27-29-25-18-7-3-5-15-10-11-16(24(15)18)13-23(25)33-27/h1-9,12-14H,10-11H2,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEWEYZNXBHONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CS7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to a class of quinoline derivatives known for their diverse pharmacological properties. The synthesis typically involves multi-step organic reactions that incorporate thiazole and quinoline moieties, which are crucial for its biological activity. The synthetic pathway often includes the formation of intermediates such as 4,5-dihydroacenaphtho[5,4-d]thiazole derivatives, which serve as precursors.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have been evaluated for their ability to overcome multidrug resistance (MDR) in cancer cells. A notable study demonstrated that specific derivatives could inhibit P-glycoprotein (P-gp), a key efflux transporter associated with MDR, thereby enhancing the efficacy of chemotherapy agents in resistant cancer cell lines .
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains. Research indicates that quinoline derivatives can disrupt quorum sensing (QS) mechanisms in bacteria, which are essential for biofilm formation and virulence. The compound's ability to inhibit violacein production in C. violaceum suggests potential applications in treating infections where biofilm formation is a concern .
Table 2: Antimicrobial Activity Results
| Compound Tested | Concentration (µM) | Effect on Violacein Production (%) |
|---|---|---|
| N-(4,5-dihydroacenaphtho... | 400 | 85% reduction |
| Control (Quercetin) | 400 | 90% reduction |
The biological activity of this compound is attributed to several mechanisms:
- P-glycoprotein Modulation : The compound effectively inhibits P-gp activity, reducing drug efflux and increasing intracellular concentrations of chemotherapeutic agents.
- Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
- Quorum Sensing Inhibition : By interfering with bacterial communication systems, the compound may reduce pathogenicity and biofilm formation.
Case Studies
A case study involving the use of a derivative similar to this compound demonstrated significant tumor regression in animal models when combined with standard chemotherapy drugs. The study emphasized the importance of this compound in enhancing therapeutic outcomes in resistant cancer types .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives of quinoline and thiazole can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | Breast Cancer | 10 | Induces apoptosis via caspase activation |
| Thiazole Derivative B | Lung Cancer | 15 | Inhibits cell cycle progression |
| N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide | TBD | TBD | TBD |
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties against various bacterial strains. Notably, it has shown activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate its potential utility in treating infections caused by resistant bacterial strains.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds to elucidate structure-activity relationships (SAR). Modifications in functional groups can significantly alter biological potency and selectivity.
Notable Research Example
A study on thiazole derivatives highlighted their enhanced antitumor activity while maintaining low toxicity in normal cells. This underscores the importance of structural modifications in developing effective therapeutic agents.
Chemical Reactions Analysis
Amide Bond Formation
The acenaphtho-thiazolamine moiety is coupled to the quinoline-4-carboxylic acid derivative via nucleophilic acyl substitution.
Procedure:
-
The quinoline-4-carboxylic acid chloride reacts with 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine in THF at 0°C, followed by room-temperature stirring. Sodium hydride is used to deprotonate the amine .
| Parameter | Detail |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | NaH (1.1 eq) |
| Reaction Time | 1–2 h |
| Yield | 65–75% |
Cyclization of Thiazole Moiety
The acenaphtho-thiazole ring is synthesized via cyclocondensation of acenaphthenequinone derivatives with thioamides or via sulfurization of dihydroquinoline precursors .
Key Steps:
-
Thioamide Formation: Acenaphthenequinone reacts with thiourea derivatives in polyphosphoric acid (PPA) at 95–100°C .
-
Sulfurization: Elemental sulfur in DMF facilitates cyclization to form the thiazole ring .
Functionalization of the Quinoline Core
The quinoline ring undergoes electrophilic substitution and oxidation reactions:
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Nitration: Directed by the carboxamide group, nitro groups are introduced at C-6 or C-7 positions using HNO₃/H₂SO₄ .
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Oxidation: Pyruvic acid or KMnO₄/NaOH oxidizes tetrahydroquinoline intermediates to aromatic quinolines .
Stability and Reactivity
-
Acid/Base Stability: The carboxamide group hydrolyzes under strong acidic (HCl, 6M) or basic (NaOH, 4M) conditions, yielding the corresponding carboxylic acid and amine.
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Thermal Stability: Decomposition occurs above 250°C, with the thiophene and thiazole rings showing charring.
Biological Interactions
While not a direct chemical reaction, the compound inhibits Plasmodium falciparum by targeting translation elongation factor 2 (PfEF2). This interaction involves hydrogen bonding between the carboxamide and PfEF2’s ATP-binding pocket .
Comparison with Similar Compounds
Comparison with Structural Analogs
Acenaphtothiazole-Containing Derivatives
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (6262-41-5)
- Structural Similarity: Shares the acenaphtothiazole core but replaces the 2-(thiophen-2-yl)quinoline-4-carboxamide group with a 1-naphthamide substituent.
- No activity data are available in the evidence .
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-methoxybenzamide
- Structural Difference: Substitutes the quinoline-thiophen moiety with a methoxybenzamide group.
- Electronic Effects: The methoxy group introduces electron-donating properties, which could modulate hydrogen-bonding interactions in biological targets.
Table 1: Structural Comparison of Acenaphtothiazole Derivatives
Thiophen-Containing Quinolones and Related Compounds
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones
- Structural Relevance: These derivatives (e.g., from Foroumadi et al., 2005–2006) incorporate thiophen and quinoline moieties, similar to the target compound.
- Activity: Demonstrated antibacterial properties, suggesting that the thiophen-quinoline framework may enhance interactions with bacterial targets like DNA gyrase .
- Divergence : The target compound lacks the piperazine linker and bromine substitution, which could reduce antibacterial potency compared to these analogs .
Thiophen-2-yl Ethylamine Derivatives (Pharmacopeial Forum, 2017)
Thiazole/Thiophen Hybrids in Oncology and Virology
Patent Derivatives (Rutgers et al., 2017)
- Representative Compounds: Thienylmethylthio and thiazole derivatives (e.g., Compound 40: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide).
- Structural Overlap : The acenaphtothiazole core in the target compound resembles the thiazole motifs in these patented molecules, which are designed for anticancer and antiviral applications.
- Key Difference: The target compound lacks the nitro or cyano substituents seen in these analogs, which are critical for activity in the patented derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide?
- Methodology :
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the thiazole and quinoline moieties. Optimize solvent systems (e.g., DMF or acetonitrile) and monitor pH to prevent side reactions .
- Cyclization : For dihydroacenaphthothiazole formation, employ iodine and triethylamine in DMF to promote cyclization, ensuring removal of atomic sulfur (S8) by fractional crystallization .
- Purification : Use preparative TLC or column chromatography with gradients of n-hexane/ethyl acetate (50:50) to isolate intermediates .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology :
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR to verify substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl). For diastereomers, analyze coupling constants in dihydrothiazole protons .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/DMF mixtures and performing diffraction studies (R factor < 0.06 for reliability) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, ensuring ion fragments align with expected cleavage patterns (e.g., loss of thiophen or acenaphthothiazole groups) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, comparing IC50 values to reference drugs like doxorubicin .
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution, with MIC values ≤ 25 µg/mL indicating promising activity .
Advanced Research Questions
Q. How can regioselectivity challenges in heterocyclic functionalization be addressed?
- Methodology :
- Halogenation/Nitration : Use directing groups (e.g., electron-withdrawing substituents on quinoline) to control halogenation sites. For example, nitro groups at C-6 of quinoline direct bromination to C-5 .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic aromatic substitution preferences, prioritizing sites with lowest activation energies .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodology :
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings of thiophen-2-ylboronic acid to quinoline, optimizing ligand ratios to suppress homocoupling byproducts .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for cyclization steps; DMF typically provides higher yields (>70%) due to better solubility of intermediates .
- Temperature Control : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate slow steps (e.g., amide bond formation) while minimizing decomposition .
Q. How should conflicting biological activity data be analyzed?
- Methodology :
- Assay Reprodubility : Validate results across multiple cell lines and independent labs. For example, discrepancies in IC50 values may arise from differences in cell passage number or serum content in media .
- Metabolite Interference : Perform LC-MS/MS to check for compound degradation in cell culture conditions (e.g., ester hydrolysis in carboxamide derivatives) .
- Target Engagement Studies : Use thermal shift assays or SPR to confirm direct binding to hypothesized targets (e.g., kinase enzymes) .
Q. What computational tools are effective for SAR (Structure-Activity Relationship) studies?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., EGFR kinase). Prioritize derivatives with hydrogen bonds to key residues (e.g., Met793) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs. Validate with leave-one-out cross-validation (R² > 0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
